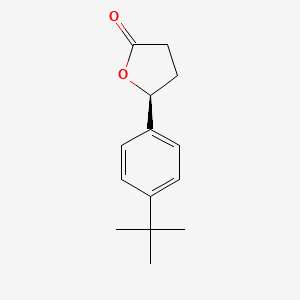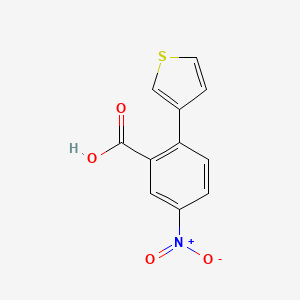
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid is a synthetic peptide composed of four amino acids: tyrosine, alanine, valine, and glutamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (L-glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-valine) is activated and coupled to the deprotected amine group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for L-alanine and L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with cleaved disulfide bonds.
Substitution: Modified peptides with new functional groups attached to the side chains.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of biomaterials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide can bind to specific molecular targets, altering their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosyl-L-valyl-L-alanyl-L-α-aspartylglycine: Another synthetic peptide with similar amino acid composition.
L-Tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl-L-glutamic acid: A more complex peptide with additional amino acids.
Uniqueness
L-Tyrosyl-L-alanyl-L-valyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its simplicity compared to more complex peptides makes it an ideal model for studying fundamental peptide chemistry and interactions.
Eigenschaften
CAS-Nummer |
920979-09-5 |
|---|---|
Molekularformel |
C22H32N4O8 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H32N4O8/c1-11(2)18(21(32)25-16(22(33)34)8-9-17(28)29)26-19(30)12(3)24-20(31)15(23)10-13-4-6-14(27)7-5-13/h4-7,11-12,15-16,18,27H,8-10,23H2,1-3H3,(H,24,31)(H,25,32)(H,26,30)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1 |
InChI-Schlüssel |
ZEDFYFVAXSGTGU-RPZXMPESSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
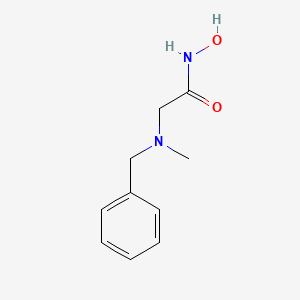
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)
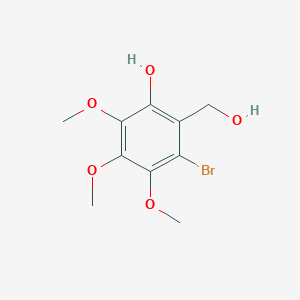
![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)


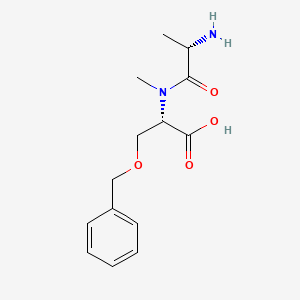
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
